molecular formula C19H21ClFN7O B2615355 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920366-89-8

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2615355
CAS No.: 920366-89-8
M. Wt: 417.87
InChI Key: KOUDNLIXZVJXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a heterocyclic molecule featuring a triazolopyrimidine core fused with a 3-fluorophenyl substituent. Key structural elements include:

  • Triazolo[4,5-d]pyrimidine scaffold: A bicyclic system with nitrogen-rich aromaticity, often associated with bioactivity in kinase inhibitors or receptor modulators.
  • Piperazine linker: Enhances solubility and serves as a spacer for functional group attachment.
  • Chloro-dimethylpropanone moiety: A ketone-containing branch with chlorine and two methyl groups, likely affecting lipophilicity and metabolic stability.

Properties

IUPAC Name

3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-8-6-26(7-9-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDNLIXZVJXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one , identified by CAS number 920226-35-3 , has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClFN7OC_{19}H_{21}ClFN_7O with a molecular weight of 417.9 g/mol . The structure includes a triazolopyrimidine core, which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC19H21ClFN7OC_{19}H_{21}ClFN_7O
Molecular Weight417.9 g/mol
CAS Number920226-35-3

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives, including the compound . For instance, a screening of various triazolopyrimidinones indicated that several exhibited significant inhibition of cell proliferation in cancer cell lines. A notable finding was that compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, suggesting potent activity against specific targets in cancer cells .

The mechanism through which this compound exerts its biological effects appears to be linked to its ability to inhibit specific enzymes involved in cellular processes. For example, compounds with a triazolopyrimidine backbone have been shown to inhibit ferrochelatase (FECH), an enzyme critical for heme biosynthesis. Inhibition of FECH can lead to antiangiogenic effects, which are beneficial in cancer treatment strategies aimed at disrupting tumor blood supply .

Study 1: Inhibition of Ferrochelatase

A study reported that several triazolopyrimidinone compounds were identified as potent inhibitors of FECH. The compound's structure was modified to assess the structure-activity relationship (SAR), revealing that specific substitutions enhanced inhibitory activity. The study concluded that derivatives similar to the compound could serve as promising candidates for further development as antiangiogenic agents .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of triazole derivatives. The compound demonstrated moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating potential therapeutic applications in treating infections caused by resistant bacteria .

Summary of Key Findings

Study FocusFindings
AntiproliferativeSignificant inhibition in cancer cell lines
MechanismInhibition of ferrochelatase leading to antiangiogenic effects
AntimicrobialModerate activity against bacterial strains

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to the one can inhibit viral RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of viruses such as influenza A. The design of these compounds often involves modifications that enhance their binding affinity to viral targets .

Anticancer Activity

Studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit anticancer properties. For instance, certain synthesized analogs have shown effectiveness against various cancer cell lines such as MCF7 (breast cancer) and SKOV-3 (ovarian cancer). These compounds disrupt cellular proliferation and induce apoptosis in cancer cells .

Applications in Drug Development

The compound's structural features make it a candidate for further development in pharmaceuticals targeting:

  • Metabolic Disorders : Similar compounds have been investigated for their ability to inhibit enzymes involved in metabolic syndrome conditions like type 2 diabetes and obesity .
  • Neurodegenerative Diseases : There is potential for applications in treating CNS disorders such as Alzheimer's disease due to the ability of related compounds to cross the blood-brain barrier and modulate neuroinflammatory processes .

Synthesis Techniques

The synthesis of 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves several steps:

  • Formation of the Triazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Linkage : The introduction of the piperazine ring can be accomplished via nucleophilic substitution reactions.
  • Chlorination and Fluorination : Selective chlorination and fluorination steps are critical for achieving the desired biological activity.

Case Study 1: Antiviral Screening

In a study focusing on influenza virus polymerase inhibitors, derivatives similar to this compound were synthesized and screened for antiviral activity. The best-performing compounds demonstrated significant inhibition of viral replication in vitro .

Case Study 2: Anticancer Evaluation

A library of triazolo-pyrimidine derivatives was evaluated against multiple cancer cell lines. The results indicated that specific modifications to the piperazine moiety enhanced cytotoxicity against MCF7 and other cancer types, suggesting a promising direction for further research into this compound's analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives

(a) 3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (CAS 1351647-59-0)
  • Key Differences: Fluorophenyl substitution: 4-fluoro vs. 3-fluoro in the target compound. Meta-substitution may alter steric interactions in receptor binding. Functional groups: Lacks the chloro-dimethylpropanone moiety, reducing molecular weight (335.77 g/mol vs. ~450 g/mol estimated for the target). Salt form: Hydrochloride improves aqueous solubility.
  • Implications: The absence of the propanone group in this analog may reduce lipophilicity and metabolic stability compared to the target compound.
(b) 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Core Structure: Triazolo-pyridazine (two adjacent nitrogens) vs. triazolo-pyrimidine (two non-adjacent nitrogens).
  • Substituents: 2,6-Difluorophenyl introduces para-substitution effects.
  • Implications : Pyridazine cores exhibit distinct electronic properties, which may reduce π-π stacking efficiency compared to pyrimidine-based analogs.
(c) 3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one
  • Core Structure: Thieno-triazolopyrimidine (thiophene fused) vs. purely aromatic triazolopyrimidine.
  • Substituents : Acetyl and methyl groups increase steric bulk; thiophene enhances lipophilicity.
  • Implications : Thiophene’s electron-rich nature may alter binding affinity compared to fluorophenyl-containing analogs.

Piperazine-Containing Analogs

Compounds such as 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (, entry h) lack the triazolopyrimidine core but share piperazine linkers.

  • Structural Contrast : Simpler bis-piperazine structures with chlorophenyl groups.

Data Table: Structural and Hypothetical Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothetical LogP Potential Bioactivity
Target Compound Triazolo-pyrimidine 3-Fluorophenyl, chloro-dimethylpropanone ~450 (estimated) ~3.5 Kinase inhibition, CNS targets
3-(4-Fluorophenyl)-... (CAS 1351647-59-0) Triazolo-pyrimidine 4-Fluorophenyl, piperazine 335.77 ~2.0 Receptor modulation
6-Chloro-7-cyclobutyl-... () Triazolo-pyridazine 2,6-Difluorophenyl, cyclobutyl ~360 (estimated) ~3.2 Antibacterial/antiviral
Thieno-triazolopyrimidine () Thieno-triazolo-pyrimidine Thiophene, acetyl, 4-chlorophenyl ~400 (estimated) ~4.0 Anticancer

Key Research Findings and Implications

Fluorophenyl Positioning : Meta-substitution (3-fluoro) in the target compound may enhance binding to hydrophobic pockets compared to para-substituted analogs (e.g., CAS 1351647-59-0) .

Chloro-Dimethylpropanone Group: This moiety likely increases metabolic stability by resisting oxidative degradation, a hypothesis supported by studies on similar propanone-containing drugs .

Core Heterocycle : Triazolopyrimidine’s electronic profile favors interactions with ATP-binding pockets in kinases, unlike pyridazine or thiophene-fused analogs .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and what purification methods are recommended?

  • Methodological Answer : The synthesis involves sequential reactions, including nucleophilic substitution (e.g., coupling of piperazine derivatives with triazolopyrimidine cores) and cyclization. For example, describes a similar synthesis route for triazolo-pyrimidine derivatives using heating under reflux (110°C, 16 hours) and purification via liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from solvents like dimethylformamide (DMF) or methanol is recommended to enhance purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and regiochemistry (e.g., distinguishing between triazole isomers). highlights NMR assignments for pyrazolo-pyridine analogs .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can researchers ensure compound purity for biological assays?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and acetonitrile/water gradients.
  • Melting Point Analysis : Compare observed values with literature (e.g., reports melting points for structurally related triazolopyrimidines) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazolopyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). For example, resolved the crystal structure of a triazole-containing compound, revealing a planar triazole ring and dihedral angles between aromatic substituents . Similar analysis can clarify substituent orientation and hydrogen-bonding networks in the target compound.

Q. What strategies optimize reaction yields for triazolopyrimidine core formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

  • Catalysts : Palladium-based catalysts (e.g., Pd2_2(dba)3_3) for cross-coupling reactions ( ) .
  • Temperature : Cyclization reactions may require reflux (100–120°C) for 12–24 hours.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates. discusses flow-chemistry optimization using DoE for diazomethane synthesis .

Q. How do substituents (e.g., 3-fluorophenyl, dimethylpropanone) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Pharmacophore Modeling : Use software (e.g., Schrödinger Suite) to map electrostatic and steric interactions.
  • In Vitro Assays : Compare activity against analogs with varied substituents. highlights how trifluoromethyl and chloro groups modulate bioactivity in related aniline derivatives .

Q. What computational methods predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate pharmacokinetic properties (e.g., cytochrome P450 inhibition).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical reagents, catalysts, and equipment (e.g., microwave vs. conventional heating).
  • Statistical Analysis : Apply t-tests or ANOVA to compare yields across batches. emphasizes statistical modeling in reaction optimization .

Q. What crystallographic parameters indicate polymorphism in this compound?

  • Methodological Answer : Compare unit cell parameters (a, b, c, α, β, γ) and space groups across crystal batches. reports space group P21_1/c for a benzofuro-pyrimidinone analog, with Z = 4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.